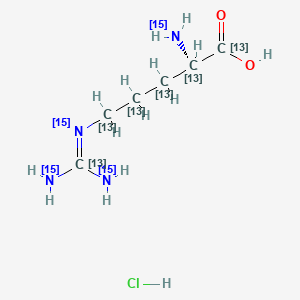

L-Arginine-13C6,15N4 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

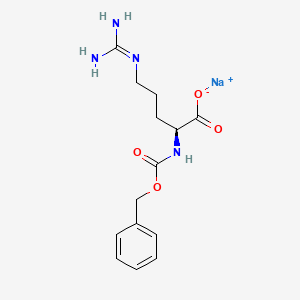

L-Arginine-13C6,15N4 Hydrochloride is a stable isotope-labeled amino acid. It is a derivative of L-Arginine, where six carbon atoms are labeled with the isotope carbon-13 and four nitrogen atoms are labeled with the isotope nitrogen-15. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique isotopic labeling which allows for precise tracking and quantification in various experimental setups .

Mécanisme D'action

Target of Action

The primary target of L-Arginine-13C6,15N4 Hydrochloride is the nitric oxide synthase (NOS) enzyme . This enzyme plays a crucial role in the synthesis of nitric oxide (NO), a potent vasodilator .

Mode of Action

This compound interacts with its target, the NOS enzyme, by serving as a nitrogen donor . This interaction facilitates the synthesis of nitric oxide, resulting in vasodilation .

Biochemical Pathways

The compound affects the nitric oxide synthesis pathway . The downstream effects of this pathway include vasodilation and increased blood flow, which can have significant impacts on various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the production of nitric oxide . This leads to vasodilation, which can affect various physiological processes, including blood pressure regulation and immune response .

Analyse Biochimique

Biochemical Properties

L-Arginine-13C6,15N4 Hydrochloride plays a crucial role in biochemical reactions. It is the nitrogen donor for the synthesis of nitric oxide, a potent vasodilator . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. The interaction of this compound with enzymes such as nitric oxide synthase facilitates the production of nitric oxide .

Cellular Effects

The effects of this compound on cells are primarily mediated through its role in the synthesis of nitric oxide . Nitric oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, nitric oxide can modulate the activity of various proteins and enzymes, influencing cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to nitric oxide via the enzyme nitric oxide synthase . This process involves the transfer of electrons and results in the formation of nitric oxide and citrulline. Nitric oxide can then interact with various biomolecules, influencing enzyme activity and gene expression .

Metabolic Pathways

This compound is involved in the nitric oxide synthesis pathway . It interacts with the enzyme nitric oxide synthase, which catalyzes the conversion of L-Arginine to nitric oxide and citrulline .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-13C6,15N4 Hydrochloride involves the incorporation of stable isotopes into the L-Arginine molecule. This is typically achieved through chemical synthesis methods that introduce the isotopic labels at specific positions within the molecule. The process often involves multiple steps, including the protection of functional groups, isotopic labeling, and deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound is carried out using advanced chemical synthesis techniques. These methods ensure high purity and isotopic enrichment of the final product. The production process is carefully controlled to maintain the integrity of the isotopic labels and to achieve the desired chemical purity .

Analyse Des Réactions Chimiques

Types of Reactions

L-Arginine-13C6,15N4 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of nitric oxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the isotopic labels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of nitric oxide, a potent vasodilator .

Applications De Recherche Scientifique

L-Arginine-13C6,15N4 Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in metabolic studies to track the incorporation and metabolism of arginine in various biochemical pathways.

Biology: It is used in stable isotope labeling by amino acids in cell culture (SILAC) experiments to study protein synthesis and turnover.

Medicine: It is used in clinical research to study the role of arginine in nitric oxide production and its effects on vascular health.

Industry: It is used in the development of new pharmaceuticals and in the quality control of arginine-containing products

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Arginine-13C6 Hydrochloride: Labeled with carbon-13 but not nitrogen-15.

L-Arginine-15N4 Hydrochloride: Labeled with nitrogen-15 but not carbon-13.

L-Lysine-13C6,15N2 Hydrochloride: Another stable isotope-labeled amino acid used in similar research applications

Uniqueness

L-Arginine-13C6,15N4 Hydrochloride is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides a higher level of precision in tracking and quantifying metabolic processes compared to compounds labeled with only one isotope .

Propriétés

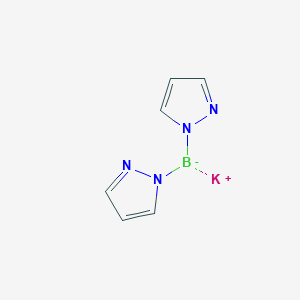

IUPAC Name |

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-YAUSPDTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was L-Arginine-13C6,15N4 Hydrochloride used in this AML study?

A1: this compound was specifically employed as a metabolic tracer in this research. The isotopic labeling (13C6,15N4) allowed researchers to track the metabolic fate of L-arginine within AML cells. By analyzing which metabolites incorporated the labeled atoms, they could determine the specific metabolic pathways that utilize L-arginine within these cells. This information is crucial for understanding how AML cells utilize nutrients and could potentially reveal metabolic vulnerabilities that could be therapeutically targeted.

Q2: What did the researchers learn about L-arginine metabolism in AML cells using this compound?

A2: By using this compound, the researchers discovered that L-arginine is metabolized through the urea cycle (producing ornithine) and subsequently contributes to the synthesis of polyamines (putrescine, spermidine, and spermine) in AML cells []. This finding highlighted the importance of polyamine metabolism in AML and led to further investigations into targeting this pathway as a potential therapeutic strategy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/new.no-structure.jpg)

![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579823.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)

![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)